2-Bromobenzaldehyde dimethyl acetal
Overview
Description
2-Bromobenzaldehyde dimethyl acetal is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Computational Studies in Acetalization
The acetalization of 2-hydroxybenzaldehyde, closely related to 2-bromobenzaldehyde dimethyl acetal, has been studied using ab initio methods, providing insights into reaction mechanisms and energy changes in the process. This research is significant for understanding the behavior of similar compounds like this compound in chemical reactions (Yusuf, Roza, & Nasution, 2017).
Applications in Cross-Coupling Chemistry
2-Bromobenzaldehydes, including dimethyl acetal derivatives, have been widely used in cross-coupling chemistry, particularly under palladium-catalyzed conditions. This application is crucial for synthesizing compounds with potential biological, medicinal, and material applications (Ghosh & Ray, 2017).
Palladium-Catalyzed Syntheses
The use of 2-bromobenzaldehyde in palladium-catalyzed syntheses has been demonstrated in various studies, yielding a range of products like 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates and 3-phenoxy-1,3-dihydro-1-isobenzofuranones. Such reactions underscore the versatility of this compound in complex organic syntheses (Cho, Baek, & Shim, 1999).
Polymer and Material Science Applications
This compound is relevant in polymer and material science. For instance, the Bronsted acid-catalyzed polytransacetalization of similar compounds has been explored for creating hyperbranched polyacetals, demonstrating the potential of this compound in polymer synthesis (Liu et al., 2014).
Acetal-Based PEGylation
2-Bromobenzaldehyde derivatives have been used in the development of novel acetal-based PEGylation reagents for pH-sensitive shielding of DNA polyplexes. This application is significant in the field of drug and gene delivery (Knorr et al., 2007).
Kinetics and Synthesis of Chromene Derivatives
This compound plays a role in the synthesis of chromene derivatives, important in drug development, including anticancer drugs. Studies on kinetics and synthesis mechanisms of such derivatives highlight the compound's relevance in medicinal chemistry (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Mechanism of Action
Target of Action
The primary target of the compound 2-Bromobenzaldehyde dimethyl acetal, also known as 1-bromo-2-(dimethoxymethyl)benzene, is the carbonyl group in aldehydes and ketones . This compound can react with these groups to form intermediates such as hemiacetals and acetals .
Mode of Action
The interaction of this compound with its targets involves a nucleophilic addition reaction . In the presence of an acid catalyst, the compound adds to the carbonyl function of aldehydes and ketones to form a hydroxy ether called a hemiacetal . This reaction can continue by adding another equivalent of an alcohol to form a diether called an acetal .
Biochemical Pathways
The formation of acetals from this compound affects the biochemical pathways involving aldehydes and ketones . The compound’s interaction with these groups leads to the formation of hemiacetals and acetals, which are important functional groups appearing in many biochemical pathways, including those in sugar chemistry .
Pharmacokinetics
The compound’s reactivity with aldehydes and ketones suggests that it may be metabolized in pathways involving these groups .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of aldehydes and ketones into hemiacetals and acetals . This transformation can have significant effects on the biochemical pathways in which these groups are involved .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of an acid catalyst and the removal of water produced during the formation of an acetal . These factors can affect the compound’s efficacy and stability .
Properties
IUPAC Name |
1-bromo-2-(dimethoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYLXDKWPRPXMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456953 | |
Record name | 2-Bromobenzaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35849-09-3 | |
Record name | 2-Bromobenzaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromobenzaldehyde Dimethyl Acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-bromo-2-(dimethoxymethyl)benzene in the synthesis of 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates?
A1: 1-Bromo-2-(dimethoxymethyl)benzene serves as a crucial starting material in a novel synthetic route for 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates []. The process involves the following key steps:
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